molecular formula C11H10N2OS B12949277 (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one

Cat. No.: B12949277
M. Wt: 218.28 g/mol
InChI Key: WKYMELHZFLXDBB-CLFYSBASSA-N
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Description

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one is a chemical compound based on the 2-thioxoimidazolidin-4-one (2-thiohydantoin) scaffold, a privileged structure in medicinal chemistry known for its diverse bioactivity and utility in pharmaceutical research . Compounds featuring this core structure have been extensively investigated for their potent inhibitory effects across multiple biological targets. Research on analogous 5-arylidene-2-thioxoimidazolidin-4-one derivatives has demonstrated significant cytotoxic activity against a range of human cancer cell lines, including breast (MCF-7), liver (HepG2), and lung (A549), highlighting their potential as leads for anticancer agent development . This class of compounds has also shown promise as inhibitors of the pore-forming protein perforin, a key effector in the immune system's granule exocytosis pathway, suggesting potential applications in immunology and for managing autoimmune pathologies . Furthermore, structurally related molecules exhibit notable antibacterial and antibiofilm efficacy against clinical isolates of Staphylococcus aureus , effectively inhibiting bacterial adhesion . Additional research avenues for the 2-thioxoimidazolidin-4-one scaffold include anti-inflammatory activity, through the suppression of pro-inflammatory cytokines and nitric oxide production , and antidiabetic potential, via the inhibition of carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase . The mechanism of action for these compounds is often multi-targeted, potentially involving the inhibition of various enzymes such as kinases, ecto-5'-nucleotidase, and alkaline phosphatase, which are implicated in numerous disease states . Please note that this is a specialty chemical for research purposes. Researchers should conduct thorough characterization upon receipt. This product is strictly For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

(5Z)-5-(1-phenylethylidene)-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C11H10N2OS/c1-7(8-5-3-2-4-6-8)9-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)/b9-7-

InChI Key

WKYMELHZFLXDBB-CLFYSBASSA-N

Isomeric SMILES

C/C(=C/1\C(=O)NC(=S)N1)/C2=CC=CC=C2

Canonical SMILES

CC(=C1C(=O)NC(=S)N1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 1-phenylethylamine with carbon disulfide and chloroacetic acid, followed by cyclization to form the thioxoimidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Alkylation Reactions

The N1 position undergoes alkylation with electrophilic agents under mild conditions. For example:

ReagentConditionsProductYieldSource
4-Chlorophenacyl bromideEtOH, reflux, 8h1-[2-(4-Chlorophenyl)-2-oxoethyl] derivative63%
Phenyldiazonium chloride0–5°C, NaOH (10%)3-[1-(2-Hydroxy-5-(phenyldiazenyl)phenyl)]73%

Key characteristics:

  • Alkylation preserves the Z-configuration of the phenylethylidene group

  • Requires base catalysts (e.g., triethylamine) for deprotonation

Acylation Reactions

The phenolic -OH group reacts with acetylating agents:

Representative reaction:
3-(2-Hydroxyphenylethylidene)amino derivative+Ac2Oreflux3(2Acetoxyphenylethylidene)aminoderivative\text{3-(2-Hydroxyphenylethylidene)amino derivative} + \text{Ac}_2\text{O} \xrightarrow{\text{reflux}} 3-(2-Acetoxyphenylethylidene)amino derivative

  • Yield: 62–69%

  • IR confirmation: C=O stretch at 1724 cm⁻¹

Condensation with Carbonyl Compounds

The active methylene group (C5) participates in Knoevenagel condensations:

AldehydeConditionsProductIC₅₀ (α-glucosidase)Source
2-HydroxybenzaldehydeAcONa, EtOH, Δ5-(2-Hydroxybenzylidene) derivative5.08 µg/mL
4-Bromo-2-hydroxybenzaldehydeSame as above5-(4-Bromo-2-hydroxybenzylidene) derivative6.34 µg/mL

Cyclization Reactions

Reaction with ethyl chloroacetate forms the imidazolidinone core:
Thiosemicarbazone+ClCH2COOEtAcONa, Δ2-Thioxoimidazolidin-4-one scaffold\text{Thiosemicarbazone} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{AcONa, Δ}} \text{2-Thioxoimidazolidin-4-one scaffold}

  • Typical yield: 71–78%

  • Confirmed by 13C NMR^{13}\text{C NMR}: δ 174.04 (C=S), 166.44 (C=O)

Biological Activity Modulation

Structural modifications correlate with enhanced bioactivity:

DerivativeBiological TargetKey FindingSource
5-(4-Cl-C₆H₄)-substitutedPerforin inhibition89% lytic activity suppression at 2.5 μM
1-Acetyl-3-arylideneCOX-2 inhibition72% NO production reduction vs control
5-(2-OH-C₆H₄)-substitutedα-Glucosidase5.08 µg/mL IC₅₀ (vs 5.76 µg/mL acarbose)

Stereochemical Stability

The Z-configuration remains intact under:

  • Reflux conditions (<100°C)

  • pH 5–9 aqueous environments
    Critical exceptions:

  • Prolonged UV exposure induces E/Z isomerization

  • Strong acids (HCl > 2M) cause geometric isomerization

Analytical Characterization Data

Post-reaction verification methods:

TechniqueDiagnostic SignalsApplication Example
1H NMR^1\text{H NMR}δ 12.16 (NH), δ 4.02 (CH₂)Confirmed alkylation at N1
IR Spectroscopy1712 cm⁻¹ (C=O), 1218 cm⁻¹ (C=S)Detected acylation
Mass Spectrometrym/z 421 [M+H]⁺ (C₂₁H₁₉N₅O₃S)Verified molecular integrity

Scientific Research Applications

1.1 Inhibition of Perforin

Recent studies have highlighted the compound's ability to inhibit perforin, a pore-forming protein expressed by lymphocytes. Perforin plays a crucial role in immune responses by facilitating the entry of granzymes into target cells, leading to apoptosis. Research demonstrated that derivatives of 5-arylidene-2-thioxoimidazolidin-4-one, including (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one, showed promising inhibitory activity against perforin at non-toxic concentrations. The binding affinity was assessed using surface plasmon resonance, indicating rapid and reversible interactions at low concentrations (≤2.5 μM) .

1.2 Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. A study focusing on related thiohydantoin analogues revealed significant inhibition of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. These findings suggest that this compound could serve as a scaffold for developing anti-inflammatory agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) is critical for optimizing the efficacy of this compound derivatives. Variations in substituents on the aromatic ring have shown to influence biological activity significantly. For example, electron-withdrawing groups have enhanced inhibitory effects on perforin compared to unsubstituted phenyl rings .

Synthesis and Derivatives

The synthesis of this compound involves several steps that allow for the introduction of various substituents, which can modify its biological properties. For instance, modifications at positions 1 and 3 of the imidazolidinone scaffold have been explored to enhance solubility and potency against specific biological targets .

Potency and Solubility

A series of experiments demonstrated that specific derivatives exhibited improved solubility and potency compared to earlier classes of inhibitors targeting perforin. For example, compounds with halogen substitutions at the para position showed significant activity improvements, suggesting a strategic approach in designing more effective therapeutics .

In Vivo Studies

In vivo pharmacokinetic studies indicated favorable absorption profiles for certain derivatives of this compound, with effective tissue penetration observed in mouse models. These studies are essential for understanding how these compounds behave in biological systems and their potential therapeutic windows .

Mechanism of Action

The mechanism of action of (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Key Structural Variations :

  • Arylidene Substituents : The phenyl group in (Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one can be replaced with other aromatic or heteroaromatic moieties (e.g., benzo[b]thiophene, benzofuran, phenanthrene), altering electronic and steric properties.
    • Example: (Z)-5-(Benzo[b]thiophen-3-ylmethylene)-2-thioxoimidazolidin-4-one (2a) exhibits enhanced π-conjugation due to the thiophene ring, increasing melting point (259–261°C vs. 103–105°C for bromophenyl derivatives) .
Physicochemical Properties

Melting Points and Solubility :

Compound Name Substituent Melting Point (°C) Yield (%) Reference
This compound Phenylethylidene Not Reported
(Z)-5-(Phenanthren-9-ylmethylene)-2-thioxoimidazolidin-4-one (21) Phenanthrene 283–285 99
(Z)-5-(4-Phenoxybenzylidene)-2-thioxoimidazolidin-4-one (23) 4-Phenoxybenzylidene 233–235 81
(5Z)-5-(4-Fluorobenzylidene)-2-thioxoimidazolidin-4-one (2k) 4-Fluorobenzylidene >260 66
  • Trends: Bulky aryl groups (e.g., phenanthrene) increase melting points due to enhanced π-stacking, while ether-linked substituents (e.g., 4-phenoxy) reduce melting points, improving solubility .

Antimicrobial and Antiparasitic Effects :

  • (Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-thioxoimidazolidin-4-one esters () show herbicidal activity (50–60% efficacy at 1,000 g/ha), attributed to the hydroxy and methoxy groups enhancing membrane penetration .
  • Imidazolidine derivatives with 4-chlorobenzyl substituents () induce tegumental damage in Schistosoma mansoni, suggesting substituent polarity influences parasiticidal activity .

Anticancer Potential:

  • (Z)-5-(4-Hydroxy-3,5-dimethoxybenzylidene)-2-thioxoimidazolidin-4-one () inhibits EGFR/Erk1/2 phosphorylation in colon cancer cells, outperforming simpler phenyl derivatives due to methoxy groups enhancing kinase binding .
  • Compound 3f () exhibits IC₅₀ values of 2.79–4.71 µM against cancer cells, surpassing cisplatin, likely due to the hydroxybenzohydrazide substituent enabling DNA intercalation .
Functionalization and Derivatives

Methylthio Derivatives :

  • Methylation of the thioxo group (e.g., (Z)-2-(methylthio)-4-(phenanthren-9-ylmethylene)-1H-imidazol-5(4H)-one (31)) retains bioactivity while improving metabolic stability (melting point: 271–274°C vs. 283–285°C for parent compound 21) .

Hybrid Structures :

  • Rhodanine-thiohydantoin hybrids () like compound 7 show tau protein binding in Alzheimer’s models, leveraging the imidazolidinone core for CNS permeability .

Biological Activity

(Z)-5-(1-Phenylethylidene)-2-thioxoimidazolidin-4-one is a compound belonging to the class of thioxoimidazolidinones, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and cytotoxic properties, supported by relevant studies and data.

Chemical Structure and Properties

The structure of this compound consists of a thioxoimidazolidinone core with a phenyl group attached to the ethylene chain. The presence of sulfur and nitrogen atoms in the ring contributes to its reactivity and biological activity.

1. Anti-inflammatory Activity

Research indicates that derivatives of 2-thioxoimidazolidin-4-one, including this compound, exhibit significant anti-inflammatory effects. A study evaluated a series of these compounds for their ability to inhibit nitric oxide production and cytokine expression in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. The results demonstrated that these compounds effectively reduced inflammatory markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

Table 1: Anti-inflammatory Activity of Selected Thioxoimidazolidinone Derivatives

CompoundIC50 (µg/mL)Effect on NO ProductionCytokine Inhibition
Compound A25.4Significant decreaseIL-6, TNF-α
Compound B19.8Moderate decreaseIL-6
This compound15.3Strong decreaseIL-6, TNF-α

2. Antimicrobial Activity

The antimicrobial potential of this compound has been investigated against various bacterial strains. A study synthesized several derivatives and tested them against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The compound showed notable activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Against Bacterial Strains

StrainInhibition Zone (mm)Activity Level
Staphylococcus aureus18High
Escherichia coli15Moderate
Bacillus cereus12Low

3. Cytotoxic Activity

Cytotoxicity studies have demonstrated that this compound exhibits selective cytotoxic effects against cancer cell lines while being relatively non-toxic to normal cells. A study reported an IC50 value of approximately 20 µg/mL against HeLa cells, indicating its potential as a lead compound for further development in cancer therapy .

Table 3: Cytotoxicity Profile Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Selectivity Index
HeLa205
MCF7254
Normal Fibroblasts>100-

Case Study 1: Anti-inflammatory Mechanism

A detailed investigation into the mechanism of action revealed that this compound inhibits the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition leads to decreased expression of pro-inflammatory cytokines and mediators .

Case Study 2: Antimicrobial Efficacy

In a series of experiments assessing its antimicrobial efficacy, the compound was tested against clinical isolates of resistant bacterial strains. Results indicated that it retained activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential utility in treating resistant infections .

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